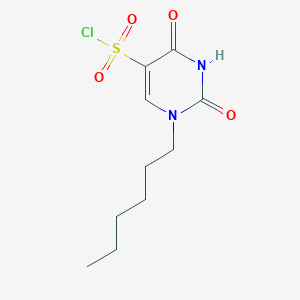![molecular formula C9H17NO2 B1375196 2-[(Cyclopropylmethoxy)methyl]morpholine CAS No. 1343908-92-8](/img/structure/B1375196.png)
2-[(Cyclopropylmethoxy)methyl]morpholine
Vue d'ensemble
Description
2-[(Cyclopropylmethoxy)methyl]morpholine is a chemical compound with the molecular formula C9H17NO2 and a molecular weight of 171.24 . It is a liquid at room temperature .
Synthesis Analysis
Morpholines, including this compound, are often synthesized from 1,2-amino alcohols and their derivatives. A common method involves a sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides . Various mono-, di-, and trisubstituted morpholines, spiro morpholines, and ring-fused morpholines, as well as morpholine homologs, can be synthesized using this method .Molecular Structure Analysis
The InChI code for this compound is 1S/C9H17NO2/c1-2-8(1)6-11-7-9-5-10-3-4-12-9/h8-10H,1-7H2 .Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . Its molecular formula is C9H17NO2 and it has a molecular weight of 171.24 .Applications De Recherche Scientifique
Fungicidal Activity
One notable application of morpholine derivatives, closely related to 2-[(Cyclopropylmethoxy)methyl]morpholine, is in fungicidal activities. Bianchi et al. (1992) synthesized four stereoisomers of a morpholine fungicide with a structure similar to this compound. They evaluated its biological activity against various fungi, finding significant effectiveness in vitro and in vivo against wheat and barley pathogens (Bianchi et al., 1992).
Synthesis of Potent Antimicrobials
Kumar et al. (2007) reported on the synthesis of 2-(1-methyl-1,2,5,6-tetrahydropyridin-3-yl)morpholine, a compound useful in creating potent antimicrobials, including arecoline derivatives and polygonapholine. This research highlights the potential of morpholine derivatives in developing effective antimicrobial agents (Kumar et al., 2007).
Chemical Synthesis and Structural Studies
Tan Bin (2011) synthesized 2-(4-Methoxyphenyl)-3-methyl morpholine hydrochloride, demonstrating the versatility of morpholine derivatives in chemical synthesis and structural studies. This research adds to the understanding of morpholine's potential in various chemical applications (Tan Bin, 2011).
Optical Properties in Metal Detection
Sahoo et al. (2019) synthesized a morpholine derivative with intense fluorescence, using it for detecting transition metal ions. This showcases the application of morpholine derivatives in the field of optical sensors and metal ion detection (Sahoo et al., 2019).
Radioligand for PET Imaging
Lin and Ding (2004) synthesized and evaluated a morpholine derivative as a radioligand for positron emission tomography (PET) imaging, indicating the application of these compounds in medical imaging and diagnostics (Lin & Ding, 2004).
Propriétés
IUPAC Name |
2-(cyclopropylmethoxymethyl)morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2/c1-2-8(1)6-11-7-9-5-10-3-4-12-9/h8-10H,1-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZEGBLLPXDHZKA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COCC2CNCCO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl[2-(1,3-thiazol-2-yl)ethyl]amine](/img/structure/B1375116.png)
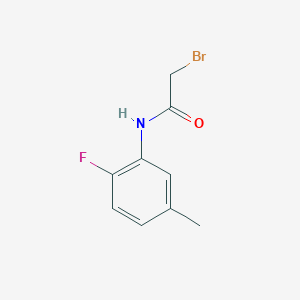
![6,7,8,9-tetrahydro-5H-cyclohepta[d]pyrimidin-2-amine](/img/structure/B1375120.png)

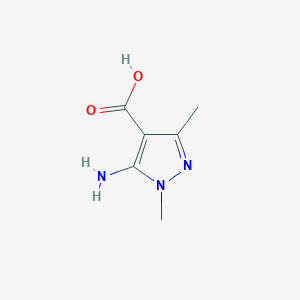
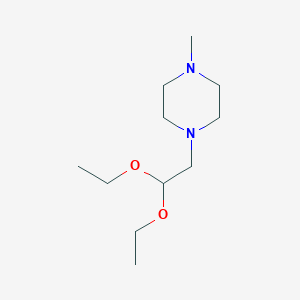

![3-[(6-Chloropyridin-2-yl)oxy]propan-1-ol](/img/structure/B1375128.png)
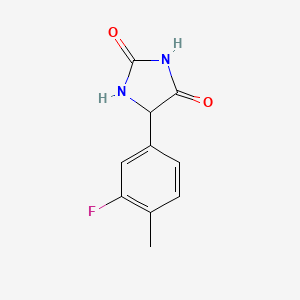
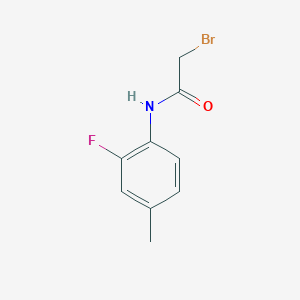

![3-[(2-Amino-4-fluorophenyl)sulfanyl]-1-methylpyrrolidin-2-one](/img/structure/B1375134.png)
![2-Chloro-4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]aniline](/img/structure/B1375135.png)
